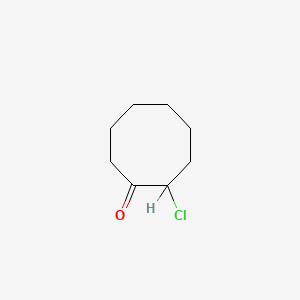

2-Chlorocyclooctanone

Description

2-Chlorocyclooctanone is a cyclic ketone derivative featuring an eight-membered ring with a chlorine substituent at the second carbon position. This compound is structurally characterized by a carbonyl group (C=O) and a chlorine atom, which influence its physicochemical properties and reactivity. Key spectroscopic data include infrared (IR) C=O stretching frequencies at 1714 cm⁻¹ and 1725 cm⁻¹, which distinguish it from positional isomers like 4-chlorocyclooctanone .

Propriétés

IUPAC Name |

2-chlorocyclooctan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13ClO/c9-7-5-3-1-2-4-6-8(7)10/h7H,1-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUHGCXDUBLZMAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(=O)C(CC1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClO | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60964038 | |

| Record name | 2-Chlorocyclooctan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60964038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.64 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4828-34-6 | |

| Record name | 2-Chlorocyclooctanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4828-34-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclooctanone, 2-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004828346 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chlorocyclooctan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60964038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chlorocyclooctanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Positional Isomer: 4-Chlorocyclooctanone

The primary distinction between 2-chlorocyclooctanone and its isomer, 4-chlorocyclooctanone, lies in the chlorine substituent’s position. Key differences include:

- IR Spectroscopy: The carbonyl stretching frequency for 4-chlorocyclooctanone is 1706 cm⁻¹, slightly lower than that of the 2-isomer (1714–1725 cm⁻¹), reflecting electronic effects of substituent positioning on the carbonyl group .

- Derivative Analysis: The 2,4-dinitrophenylhydrazone derivative of 4-chlorocyclooctanone crystallizes with a melting point of 150–152°C, a property useful for isomer identification .

Table 1: Physical and Spectroscopic Comparison

| Compound | Molecular Formula | IR C=O (cm⁻¹) | Derivative Melting Point (°C) |

|---|---|---|---|

| This compound | C₈H₁₃ClO | 1714–1725 | Not reported |

| 4-Chlorocyclooctanone | C₈H₁₃ClO | 1706 | 150–152 |

Ring Size Effects: Cyclopentanone Derivatives

Smaller cyclic ketones, such as 2-[(diethylamino)methyl]cyclopentanone hydrochloride (), exhibit distinct properties due to increased ring strain in five-membered rings. Key comparisons:

- Applications: Derivatives like 2-[(diethylamino)methyl]cyclopentanone hydrochloride are utilized in pharmaceutical research, whereas this compound may serve as an intermediate in organic synthesis .

Substituent-Type Variations

2-({2-Nitrophenyl}sulfanyl)cyclooctanone (CAS 343348-38-9)

This compound features a nitrophenylsulfanyl group instead of chlorine.

Chloroacetone (1-Chloro-2-propanone)

As an acyclic analog, chloroacetone (CAS 78-95-5) is more volatile and less sterically hindered. Its applications include use as a solvent and alkylating agent, contrasting with this compound’s role in controlled syntheses requiring cyclic frameworks .

Table 2: Substituent and Structural Effects

| Compound | Substituent | Key Reactivity | Applications |

|---|---|---|---|

| This compound | Chlorine (C2) | Electrophilic carbonyl | Organic synthesis intermediate |

| 2-({2-Nitrophenyl}sulfanyl) | Nitrophenylsulfanyl | Enhanced electrophilicity | Not reported |

| Chloroacetone | Chlorine (C1) | High volatility, alkylation | Solvent, precursor |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.